molecular formula C10H13ClN2O B12050244 2-Chloro-3-pyridinyl 3-piperidinyl ether

2-Chloro-3-pyridinyl 3-piperidinyl ether

Cat. No.: B12050244
M. Wt: 212.67 g/mol
InChI Key: MTWIRWGGSHIDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-pyridinyl 3-piperidinyl ether: is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ether linkage to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-3-pyridinyl 3-piperidinyl ether typically involves the reaction of 2-chloro-3-pyridinol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2-Chloro-3-pyridinyl 3-piperidinyl ether is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies .

Medicine:

The compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways .

Industry:

In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 2-Chloro-3-pyridinyl 3-piperidinyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chlorophenyl 1-oxido-3-pyridinyl ether
  • 5-Chloro-3-pyridinyl 2-(methylsulfanyl)-4-pyrimidinyl ether
  • 2-Fluorophenyl 1-oxido-3-pyridinyl ether
  • 3-Chloro-2-hydroxypropyl methyl ether
  • 2-Methylphenyl 1-oxido-3-pyridinyl ether
  • 2-Nitrophenyl 1-oxido-3-pyridinyl ether

Uniqueness:

2-Chloro-3-pyridinyl 3-piperidinyl ether stands out due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-3-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H13ClN2O/c11-10-9(4-2-6-13-10)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2

InChI Key

MTWIRWGGSHIDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.